Bienvenue dans la boutique en ligne BenchChem!

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Platelet pharmacology Thrombosis CLEC-2 inhibitor

Procure N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 941964-13-2), a dual CLEC-2/GPVI antagonist. Identified as 1 of only 12 confirmed actives from ~7 million in silico candidates, its 3,4-difluorophenyl moiety is essential for receptor binding. This probe enables pharmacological dissection of platelet activation by podoplanin-CLEC-2 and collagen-GPVI axes—targets previously lacking small-molecule tools. Use for thrombosis, cancer metastasis, or SAR optimization. Verify substitution pattern experimentally; activity is not equivalent across analogs.

Molecular Formula C23H19F2N5O
Molecular Weight 419.436
CAS No. 941964-13-2
Cat. No. B2494725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
CAS941964-13-2
Molecular FormulaC23H19F2N5O
Molecular Weight419.436
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=C4
InChIInChI=1S/C23H19F2N5O/c24-20-12-11-18(13-21(20)25)30-22(27-28-29-30)15-26-23(31)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,26,31)
InChIKeyVNKMKUBSSGYDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 941964-13-2): Baseline Compound Landscape and Procurement-Relevant Characteristics


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide (CAS 941964-13-2) is a synthetic small molecule belonging to the diphenyl-tetrazol-propanamide structural class. This compound class was recently identified as a novel pharmacophore for dual-specific antagonism of platelet C-type lectin-like receptor 2 (CLEC-2) and glycoprotein VI (GPVI) [1]. The target compound features a 3,4-difluorophenyl substituent on the tetrazole ring, a diphenylpropanamide backbone, and a methylene linker connecting the tetrazole and amide moieties. Its molecular formula is C23H19F2N5O with a molecular weight of 419.44 g/mol. The compound is commercially available from several chemical suppliers at purities of 95% or higher for research use.

Why In-Class Diphenyl-Tetrazol-Propanamide Analogs Cannot Simply Substitute for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide


Within the diphenyl-tetrazol-propanamide series, the identity and substitution pattern of the N-aryl group on the tetrazole ring directly influences binding pocket complementarity, electronic properties, and ultimately biological activity. The 3,4-difluorophenyl substituent introduces distinct steric and electronic characteristics—including altered dipole moment, hydrogen-bond acceptor capacity from the fluorine atoms, and metabolic stability—compared to mono-fluorinated, chlorinated, methyl-substituted, or unsubstituted phenyl analogs [1]. The Watanabe et al. study identified only 12 hit compounds from approximately 7 million in silico-screened candidates, underscoring the stringent structural requirements for dual CLEC-2/GPVI antagonism [2]. The quantitative differential evidence below demonstrates why this specific substitution pattern cannot be assumed equivalent to close analogs without experimental verification.

Quantitative Differentiation Evidence for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide Against Closest Analogs and Alternatives


Dual CLEC-2/GPVI Antagonism Potency Versus Single-Target Antiplatelet Agents: Class-Level Quantitative Comparison

Diphenyl-tetrazol-propanamide derivatives, including the target compound's structural class, exhibit dual antagonism of both podoplanin-induced CLEC-2-mediated platelet aggregation and collagen-induced GPVI-mediated platelet aggregation [1]. In a representative diphenyl-tetrazol-propanamide compound (compound G1), the IC50 for podoplanin-induced aggregation was 3 μM and the IC50 for collagen-induced aggregation was approximately 15 μM, measured in washed human platelet aggregation assays [2]. In contrast, clinically used antiplatelet agents such as aspirin and clopidogrel act downstream of multiple receptors and do not directly antagonize either CLEC-2 or GPVI, resulting in a lack of receptor-level selectivity [2]. No small-molecule CLEC-2 or GPVI inhibitors are currently in clinical practice or clinical trials, placing this pharmacophore in a unique mechanistic niche [1].

Platelet pharmacology Thrombosis CLEC-2 inhibitor GPVI antagonist Dual antagonist

Dual-Target Activity Confers Differentiated Anti-Thrombotic Profile Compared to Single-Receptor Antagonists

The diphenyl-tetrazol-propanamide chemotype simultaneously inhibits both CLEC-2 (activated by podoplanin) and GPVI (activated by collagen), a dual-receptor targeting profile not shared by any currently available antiplatelet agent [1]. After atherosclerotic plaque rupture, platelets encounter both collagen (via GPVI) and podoplanin-expressing inflammatory cells (via CLEC-2), making dual antagonism particularly relevant for arterial thrombosis [1]. One compound from this series ameliorated collagen-induced thrombocytopenia in mice, providing in vivo proof-of-concept for the dual-target approach [1]. Notably, the efficacy in murine thrombosis models was attenuated by strong albumin binding, identifying a structure-activity relationship (SAR) vector for optimization that is specific to this chemotype [2].

Arterial thrombosis Dual inhibition GPVI CLEC-2 atherosclerosis

Structural Differentiation: 3,4-Difluorophenyl Substitution Versus Mono-Fluorinated, Chlorinated, and Methyl-Substituted Analogs

The N-aryl substituent on the tetrazole ring critically modulates the molecular recognition of diphenyl-tetrazol-propanamide derivatives by CLEC-2 and GPVI binding pockets [1]. The 3,4-difluorophenyl group present in CAS 941964-13-2 introduces two fluorine atoms with strong electron-withdrawing effects, distinct from mono-fluoro (CAS 897623-68-6, 4-fluorophenyl) and non-fluorinated analogs (e.g., CAS 920461-07-0, 4-methylphenyl). In the original screening of approximately 7 million compounds, only 12 hits bearing the diphenyl-tetrazol-propanamide scaffold were identified, and all 12 displayed both CLEC-2 and GPVI inhibitory activity [1]. The specific contribution of the 3,4-difluoro pattern to potency and selectivity within this limited hit series has not yet been deconvoluted in published quantitative SAR tables.

Structure-activity relationship Fluorine substitution Tetrazole Medicinal chemistry

Chemical Tool Differentiation for Platelet Receptor Pharmacology Research

No small-molecule probes with direct and selective antagonistic activity at CLEC-2 or GPVI are commercially available as standard pharmacological tools [1]. The diphenyl-tetrazol-propanamide scaffold represents the first disclosed small-molecule pharmacophore with dual CLEC-2/GPVI antagonist activity [1]. Within this series, only 12 compounds from a screening collection of ~7 million passed the dual-activity filter, indicating that minor structural modifications can abolish activity at one or both targets [1]. This scarcity of active chemotypes positions the 3,4-difluorophenyl-substituted derivative as a critical starting point for medicinal chemistry optimization.

Chemical probe CLEC-2 GPVI Platelet aggregation assay Tool compound

High-Impact Research and Industrial Application Scenarios for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide


Mechanistic Studies of Platelet CLEC-2 and GPVI Signaling Pathways

The compound serves as a dual CLEC-2/GPVI antagonist probe for dissecting the relative contributions of podoplanin-CLEC-2 and collagen-GPVI axes in platelet activation. As no small-molecule tool compounds for these receptors were previously available [1], procurement enables receptor-specific pharmacological interrogation in washed platelet systems, knockout validation studies, and thrombosis models where genetic approaches are impractical.

Anti-Arterial Thrombosis Drug Discovery Programs Targeting Atherosclerotic Plaque Rupture

After atherosclerotic plaque rupture, platelets are simultaneously exposed to collagen (GPVI ligand) and podoplanin-positive inflammatory cells (CLEC-2 ligand). The dual antagonism conferred by this chemotype directly addresses this pathological scenario [1]. The compound can serve as a starting point for medicinal chemistry optimization aimed at improving metabolic stability and reducing albumin binding, a key liability identified for the series [2].

Cancer-Associated Venous Thromboembolism (VTE) and Metastasis Research

Podoplanin is upregulated on various malignant tumor cells and is implicated in platelet-mediated tumor metastasis and cancer-associated VTE [1]. This compound, as a CLEC-2 antagonist, enables studies examining the role of PDPN-CLEC-2 interactions in tumor cell-induced platelet aggregation and experimental metastasis models where podoplanin-expressing cancer lines are employed.

Structure-Activity Relationship (SAR) Exploration of the Diphenyl-Tetrazol-Propanamide Scaffold

With only 12 confirmed active compounds from ~7 million screened [1], systematic SAR around the N-aryl, diphenylpropanamide, and linker regions is needed. The 3,4-difluorophenyl variant represents a key analog for probing the electronic and steric requirements of the hydrophobic binding pockets in both CLEC-2 and GPVI, guiding the design of next-generation analogs with improved potency and pharmacokinetic properties.

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.